1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(m-tolyl)urea
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Overview
Description
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(m-tolyl)urea is a synthetic organic compound characterized by its unique structure, which includes an isothiazolidine ring with a sulfone group, a methylphenyl group, and a tolyl urea moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(m-tolyl)urea typically involves multiple steps:
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Formation of the Isothiazolidine Ring: : The isothiazolidine ring can be synthesized by reacting a suitable amine with a sulfonyl chloride under basic conditions. For example, reacting 2-aminomethylphenol with methanesulfonyl chloride in the presence of a base like triethylamine can yield the isothiazolidine intermediate.
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Introduction of the Methyl Group: : The methyl group can be introduced via Friedel-Crafts alkylation, where the isothiazolidine intermediate is treated with a methylating agent such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride.
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Urea Formation: : The final step involves the reaction of the methylated isothiazolidine intermediate with an isocyanate derivative of m-tolyl to form the urea linkage. This can be achieved by reacting the intermediate with m-tolyl isocyanate under mild heating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions, potentially leading to the formation of sulfoxides or other oxidized derivatives.
Reduction: Reduction of the sulfone group can yield the corresponding sulfide or thiol derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (for nitration), bromine (for bromination), or sulfuric acid (for sulfonation).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Nitro, bromo, or sulfonyl derivatives of the aromatic rings.
Scientific Research Applications
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(m-tolyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure, which may interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(m-tolyl)urea depends on its specific application. In medicinal chemistry, it may exert its effects by:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Interfering with cellular pathways such as signal transduction, apoptosis, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-phenylurea: Similar structure but with a phenyl group instead of a tolyl group.
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
Uniqueness
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(m-tolyl)urea is unique due to the specific positioning of the methyl and tolyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct interactions with biological targets or different physical properties compared to its analogs.
Properties
IUPAC Name |
1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-13-5-3-6-15(11-13)19-18(22)20-17-12-16(8-7-14(17)2)21-9-4-10-25(21,23)24/h3,5-8,11-12H,4,9-10H2,1-2H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDZKZBNBABZRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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